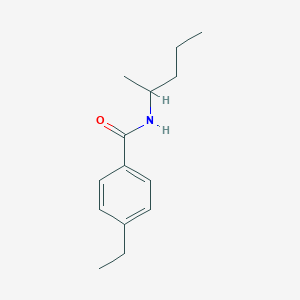

4-ethyl-N-(1-methylbutyl)benzamide

Beschreibung

4-Ethyl-N-(1-methylbutyl)benzamide is a benzamide derivative characterized by a 4-ethyl substituent on the benzoyl ring and a branched N-(1-methylbutyl) group. Benzamides are widely explored in medicinal chemistry due to their versatility in modulating enzyme inhibition (e.g., kinases, proteases) and receptor targeting (e.g., P2X7, glucokinase) . The 4-ethyl group may influence hydrophobic interactions, while the N-(1-methylbutyl) chain could enhance solubility or steric effects compared to simpler alkyl substituents.

Eigenschaften

Molekularformel |

C14H21NO |

|---|---|

Molekulargewicht |

219.32g/mol |

IUPAC-Name |

4-ethyl-N-pentan-2-ylbenzamide |

InChI |

InChI=1S/C14H21NO/c1-4-6-11(3)15-14(16)13-9-7-12(5-2)8-10-13/h7-11H,4-6H2,1-3H3,(H,15,16) |

InChI-Schlüssel |

NHAFTTJTTDJFJP-UHFFFAOYSA-N |

SMILES |

CCCC(C)NC(=O)C1=CC=C(C=C1)CC |

Kanonische SMILES |

CCCC(C)NC(=O)C1=CC=C(C=C1)CC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

NSC405020 [3,4-Dichloro-N-(1-methylbutyl)benzamide]

- Structure : Differs by 3,4-dichloro substituents instead of 4-ethyl.

- Activity: Inhibits MT1-MMP homodimerization, reducing collagenolytic activity and tumor size in vivo .

- Key Insight : Halogen substituents (Cl) enhance target specificity for metalloproteinases, whereas the ethyl group in the target compound may prioritize hydrophobic cavity filling.

Sulfamoyl Benzamide Derivatives (e.g., Compounds 2, 6–8, 10)

- Structure : Feature sulfamoyl groups at the benzamide’s para position.

- Activity : Activate glucokinase (GK) via H-bonding between the amide carbonyl and Arg63 (distance: ~3.1–3.4 Å) .

- Comparison : The 4-ethyl group in the target compound lacks sulfamoyl’s polar interactions but may improve lipophilicity for membrane permeability.

Pfizer’s P2X7 Receptor Antagonists (US Patents)

- Structure : Benzamide cores with variable R1–R3 groups (e.g., halogens, alkyl chains).

- Activity: Inhibit IL-1β release and pore formation in monocytes .

- Relevance : The N-(1-methylbutyl) group in the target compound aligns with Pfizer’s strategy of using branched alkyl chains to optimize steric and pharmacokinetic properties.

Reaction Efficiency

- Evidence : Ultrasonic irradiation vs. conventional refluxing for 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide derivatives (Table 2, ).

- Ultrasonic Method : Higher yields (e.g., 80–90%) and faster completion (30–60 min).

- Implication : Similar green chemistry approaches could optimize the synthesis of 4-ethyl-N-(1-methylbutyl)benzamide.

Crystallographic Comparisons

Photophysical Properties

- Benzamide vs. Acetanilide ():

- Prediction : The 4-ethyl group may red-shift emission spectra compared to unsubstituted benzamide.

Structure-Activity Relationship (SAR) Trends

Hydrophobic Substituents

Chiral and Branched Alkyl Chains

- N-(1-Methylbutyl) Group : The branched chain in NSC405020 and the target compound may enhance metabolic stability compared to linear alkyl chains (e.g., N-pentyl).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.